molecular formula C9H16O2 B2598344 2-Ethyl-1-buten-1-yl Propionate CAS No. 142935-43-1

2-Ethyl-1-buten-1-yl Propionate

Cat. No.: B2598344
CAS No.: 142935-43-1
M. Wt: 156.225
InChI Key: RVZZYIXWSKDHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-buten-1-yl Propionate is an ester of propionic acid that belongs to the group of alpha, beta-unsaturated carboxylic acid esters. It has the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is known for its colorless to yellow liquid form and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1-buten-1-yl Propionate can be synthesized through esterification reactions involving propionic acid and 2-ethyl-1-buten-1-ol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-buten-1-yl Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-buten-1-yl Propionate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-buten-1-yl Propionate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propionic acid and 2-ethyl-1-buten-1-ol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethylbut-1-enyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZZYIXWSKDHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=COC(=O)CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction vessel was charged sequentially with Et3N (12.8 L), propionic anhydride (14.48 L), dimethylaminopyridine (94 gm) and 2-ethylbutyraldehyde (7.5 L). The mixture was stirred and heated under gentle reflux (120°-135° C.) for 5 hours in a nitrogen atmosphere. The reaction was then cooled to 70° C. and H2O (13.5 L) was added slowly. On complete addition, the mixture was heated at reflux for 45 minutes and then cooled to room temperature before hexane (7.5 L) was added. The aqueous layer was separated and re-extracted with hexane (5 L) and the combined organic layers were washed with saturated NaHCO3 (2×7.5 L) before being evaporated in vacuo at 40° C. The residue (10 Kg) so obtained was fractionally distilled (b.p. 75°-80° C., 30-40 mm Hg) to give the required product (7.712 Kg) as a mobile liquid.
Name
Quantity
12.8 L
Type
reactant
Reaction Step One
Quantity
14.48 L
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step Two
Name
Quantity
13.5 L
Type
solvent
Reaction Step Three

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